molecular formula C11H8F3NO B099916 4-Hydroxy-2-methyl-7-trifluoromethylquinoline CAS No. 15912-66-0

4-Hydroxy-2-methyl-7-trifluoromethylquinoline

Cat. No.: B099916
CAS No.: 15912-66-0
M. Wt: 227.18 g/mol
InChI Key: IIABTAZQWRTZHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method involves the cyclization of 2-aminobenzoyl derivatives in the presence of trifluoromethylating agents. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like palladium or copper salts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methyl-7-trifluoromethylquinoline undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydroquinoline derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

4-Hydroxy-2-methyl-7-trifluoromethylquinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-methyl-7-trifluoromethylquinoline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This can lead to the inhibition of specific enzymes or modulation of receptor activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxy-2-methyl-6-trifluoromethylquinoline
  • 4-Hydroxy-2-methyl-8-trifluoromethylquinoline
  • 4-Hydroxy-2-propyl-6-trifluoromethylquinoline

Uniqueness

4-Hydroxy-2-methyl-7-trifluoromethylquinoline is unique due to the position of the trifluoromethyl group, which significantly influences its chemical reactivity and biological activity. The specific placement of the trifluoromethyl group at the 7-position enhances its potential as a fluorescent probe and its ability to interact with biological targets .

Properties

IUPAC Name

2-methyl-7-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NO/c1-6-4-10(16)8-3-2-7(11(12,13)14)5-9(8)15-6/h2-5H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIABTAZQWRTZHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20346775
Record name 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26731476
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

15912-66-0
Record name 2-Methyl-7-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20346775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 15912-66-0
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